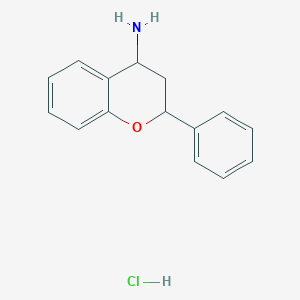

2-Phenylchroman-4-amine hydrochloride

Description

2-Phenylchroman-4-amine hydrochloride is a synthetic organic compound characterized by a chroman backbone (a dihydrobenzopyran ring system) substituted with a phenyl group at position 2 and an amine group at position 4, forming a hydrochloride salt. Chroman derivatives are structurally significant due to their presence in bioactive molecules, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C15H16ClNO |

|---|---|

Molecular Weight |

261.74 g/mol |

IUPAC Name |

2-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

InChI |

InChI=1S/C15H15NO.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-9,13,15H,10,16H2;1H |

InChI Key |

MVDSLDXOMOAWTC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylchroman-4-amine hydrochloride typically involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for 2-Phenylchroman-4-amine hydrochloride are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylchroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Alkylated or acylated chroman derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds with a benzopyran framework, including 2-Phenylchroman-4-amine hydrochloride, exhibit significant anticancer properties. These compounds have been shown to outperform or match the efficacy of established cancer treatments in various studies. For instance, a patent describes the synthesis of chroman derivatives that demonstrate enhanced anti-cancer activity compared to known therapies, suggesting their potential as novel therapeutic agents in oncology .

1.2 Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. The benzopyran structure is known for its ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies have shown that derivatives of this compound can effectively reduce inflammation markers in preclinical models .

1.3 Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, 2-Phenylchroman-4-amine hydrochloride exhibits antibacterial activity. Research has demonstrated that related compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating bacterial infections .

Synthesis and Derivatives

The synthesis of 2-Phenylchroman-4-amine hydrochloride involves several chemical reactions that modify the parent compound, pinocembrin, to enhance its solubility and bioavailability. The process typically includes:

- Formation of Amino Acid Derivatives : By attaching amino acids to the pinocembrin structure, researchers have created derivatives that exhibit improved pharmacological profiles. For example, derivatives such as (S)-5-hydroxy-4-oxo-2-phenylchroman have been synthesized with varying yields, showcasing their potential utility in drug development .

| Compound | Yield (%) | Pharmacological Activity |

|---|---|---|

| (S)-5-hydroxy-4-oxo-2-phenylchroman-7-yl-N-(tert-butoxycarbonyl)-N-methylglycinate | 35.22 | Antioxidant |

| (S)-5-hydroxy-4-oxo-2-phenylchroman-7-yl-N-(tert-butoxycarbonyl)-valinate | 40.73 | Anticancer |

| (S)-5-hydroxy-4-oxo-2-phenylchroman-7-yll-N-(tert-butoxycarbonyl)-L-leucinate | 41.09 | Anti-inflammatory |

Case Studies and Clinical Trials

Various case studies have explored the efficacy of compounds related to 2-Phenylchroman-4-amine hydrochloride in clinical settings:

3.1 Clinical Trials on Anticancer Efficacy

A notable study involved recruiting participants with specific cancer types to evaluate the effectiveness of a new formulation containing derivatives of this compound. The trial aimed to assess tumor response rates and overall survival compared to standard treatments .

3.2 Anti-inflammatory Treatment Studies

Another clinical investigation focused on patients suffering from chronic inflammatory diseases, where derivatives of 2-Phenylchroman were administered to evaluate their impact on inflammation markers and patient-reported outcomes .

Mechanism of Action

The mechanism of action of 2-Phenylchroman-4-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals . It also interacts with cellular receptors and signaling pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Chroman Class

5,7-Difluorochroman-4-amine Hydrochloride

- Molecular Formula: C₉H₁₀ClF₂NO

- Molecular Weight : 221.63 g/mol

- Key Features: Fluorine atoms at positions 5 and 7 enhance electronegativity and metabolic stability compared to non-halogenated analogs.

- Applications : Fluorinated chromans are often explored for CNS activity due to enhanced blood-brain barrier penetration .

2-Phenyloxan-4-amine Hydrochloride

Amine Hydrochlorides with Aryl Substitutions

4-Amino-1-(2-phenylethyl)-2-pyrrolidinone Hydrochloride

- Molecular Formula: Not explicitly provided ().

- Key Features: A pyrrolidinone ring with a phenylethyl group and amine. The lactam group introduces polarity, contrasting with the ether oxygen in chroman derivatives.

- Applications: Pyrrolidinones are common in anticonvulsants and antipsychotics due to their heterocyclic rigidity .

Chlorphenoxamine Hydrochloride

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 2-Phenylchroman-4-amine hydrochloride* | C₁₅H₁₆ClNO (inferred) | ~261.75 (calculated) | Chroman ring, 2-phenyl, 4-amine | CNS agents, synthetic intermediates |

| 5,7-Difluorochroman-4-amine HCl | C₉H₁₀ClF₂NO | 221.63 | 5,7-F substitution, no 2-phenyl | Neuroactive compounds |

| 2-Phenyloxan-4-amine HCl | C₁₁H₁₆ClNO | 213.71 | Oxan ring, 2-phenyl, 4-amine | Flexible receptor ligands |

| 4-Amino-1-(2-phenylethyl)-2-pyrrolidinone HCl | - | - | Pyrrolidinone, phenylethyl, 4-amine | Antipsychotics, anticonvulsants |

| Chlorphenoxamine HCl | C₁₈H₂₂ClNO | ~315.83 | Tertiary amine, chloro-phenyl, ethyl group | Antihistamines |

*Inferred structure based on naming conventions and analogs.

Research Findings and Implications

- Ring System Impact: Chroman derivatives exhibit greater aromaticity and rigidity than oxan or pyrrolidinone analogs, favoring interactions with hydrophobic binding pockets in enzymes or receptors .

- Substituent Effects : Fluorination (e.g., 5,7-Difluorochroman-4-amine HCl) enhances metabolic stability but may reduce bioavailability due to increased polarity. Phenyl groups (e.g., 2-Phenylchroman-4-amine) improve lipophilicity, aiding membrane permeability .

- Pharmacological Trends : Compounds with fused aromatic systems (e.g., chroman) are more likely to target serotonin or dopamine receptors, while flexible analogs (e.g., oxan) may interact with G-protein-coupled receptors .

Biological Activity

2-Phenylchroman-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data from various studies.

Molecular Formula : C15H14ClN

Molecular Weight : 255.73 g/mol

IUPAC Name : 2-Phenylchroman-4-amine hydrochloride

CAS Number : Not specified in the sources.

Antimicrobial Activity

Research indicates that 2-Phenylchroman-4-amine hydrochloride exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, demonstrating a broad spectrum of activity that could be utilized in developing new antimicrobial agents. The compound's mechanism appears to involve disrupting microbial cell wall synthesis, although specific pathways remain under investigation .

Anticancer Properties

The anticancer potential of 2-Phenylchroman-4-amine hydrochloride has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines, including leukemia and breast cancer. The compound's ability to induce apoptosis (programmed cell death) in cancer cells was confirmed through assays measuring mitochondrial membrane potential and DNA damage markers .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 9.4 | Induces apoptosis via mitochondrial depolarization |

| MCF7 | 15.0 | DNA damage and cell cycle arrest |

| HEC-1-A | 20.0 | PARP1 degradation and apoptosis |

The biological activity of 2-Phenylchroman-4-amine hydrochloride can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase, which is critical for cancer cell proliferation.

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to significant changes in mitochondrial membrane potential, triggering apoptotic pathways in cancer cells .

Case Studies

- Anticancer Efficacy in Leukemia Models

- Broad-Spectrum Antimicrobial Testing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.